molecular formula C10H20N2 B12276847 N,N'-diisobutylethylene-1,2-diamine

N,N'-diisobutylethylene-1,2-diamine

Cat. No.: B12276847
M. Wt: 168.28 g/mol
InChI Key: HZPKNLHTODXXGV-UHFFFAOYSA-N
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Description

N,N’-diisobutylethylene-1,2-diamine: is an organic compound that belongs to the class of diamines. It features two isobutyl groups attached to the nitrogen atoms of an ethylene-1,2-diamine backbone. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diisobutylethylene-1,2-diamine typically involves the reaction of ethylene-1,2-diamine with isobutyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete substitution of the hydrogen atoms on the nitrogen atoms with isobutyl groups.

Industrial Production Methods: In an industrial setting, the production of N,N’-diisobutylethylene-1,2-diamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: N,N’-diisobutylethylene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions include amine oxides, secondary amines, and substituted diamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: N,N’-diisobutylethylene-1,2-diamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are often employed as catalysts in various organic transformations, including hydrogenation and cross-coupling reactions.

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It can be incorporated into peptides and other biomolecules to study their interactions with enzymes and receptors.

Medicine: N,N’-diisobutylethylene-1,2-diamine derivatives have been investigated for their potential therapeutic applications. These derivatives can act as enzyme inhibitors or receptor modulators, making them valuable in drug discovery and development.

Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers, resins, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in metal extraction and purification processes.

Mechanism of Action

The mechanism of action of N,N’-diisobutylethylene-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize transition states and lower the activation energy of chemical reactions, thereby enhancing reaction rates. The compound can also interact with biological targets such as enzymes and receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    N,N’-diisopropylethylene-1,2-diamine: Similar in structure but with isopropyl groups instead of isobutyl groups.

    N,N’-dimethylethylene-1,2-diamine: Features methyl groups instead of isobutyl groups.

    N,N’-di-tert-butylethylene-1,2-diamine: Contains tert-butyl groups, providing greater steric hindrance.

Uniqueness: N,N’-diisobutylethylene-1,2-diamine is unique due to its specific steric and electronic properties imparted by the isobutyl groups. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N,N'-bis(2-methylpropyl)ethane-1,2-diimine

InChI

InChI=1S/C10H20N2/c1-9(2)7-11-5-6-12-8-10(3)4/h5-6,9-10H,7-8H2,1-4H3

InChI Key

HZPKNLHTODXXGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=CC=NCC(C)C

Origin of Product

United States

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